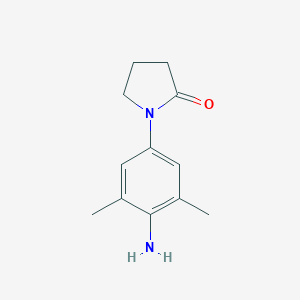

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

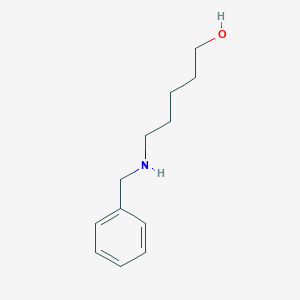

“1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C12H16N2O . It has a molecular weight of 204.27 . The SMILES string representation of the molecule is Cc1cc (cc (C)c1N)N2CCCC2=O .

Molecular Structure Analysis

The InChI string for “1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one” is1S/C12H16N2O/c1-8-6-10 (7-9 (2)12 (8)13)14-5-3-4-11 (14)15/h6-7H,3-5,13H2,1-2H3 . This indicates the presence of a pyrrolidinone ring attached to a 3,5-dimethylphenyl group with an amino substituent.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Pyrrolidine derivatives, including 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one, have been synthesized for various applications, such as intermediates in pharmaceuticals and materials science. These compounds are part of broader research on pyrrolidines and pyrrolidinones, which are critical for developing new medicinal molecules with improved biological activity due to their versatility in chemical modifications (Fleck et al., 2003; Hosseini et al., 2006).

Catalysis and Organic Synthesis

- In the realm of catalysis, the structural modification of nickel(II) pincer complexes by incorporating pyrrolidino groups has shown significant improvements in catalytic efficiency for cross-coupling reactions. This modification underscores the utility of pyrrolidinone derivatives in enhancing catalyst performance (Garcia et al., 2016).

Materials Science

- Pyrrolidinone derivatives are investigated for their potential in materials science, including the synthesis of polymers and copolymers. These compounds serve as monomers or intermediates for developing new materials with desirable properties such as high stability, flexibility, and electrical conductivity (Anderson & Liu, 2000).

Bioorganic and Medicinal Chemistry

- Research on pyrrolidine and pyrrolidinone derivatives extends to bioorganic chemistry, where these compounds are part of studies on DNA interaction, enzyme inhibition, and the design of bioactive molecules. Their unique chemical structures enable selective binding and reactivity with biological targets, contributing to the development of novel therapeutic agents (Woo et al., 1993).

Pharmaceutical Chemistry

- In pharmaceutical chemistry, the synthetic versatility of pyrrolidinones, including the ability to introduce various functional groups, makes them valuable scaffolds for drug development. These compounds are involved in synthesizing active pharmaceutical ingredients (APIs) and intermediates with enhanced biological activities (Rubtsova et al., 2020).

Propriétés

IUPAC Name |

1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-6-10(7-9(2)12(8)13)14-5-3-4-11(14)15/h6-7H,3-5,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNQHGHXLRNSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)N2CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587930 |

Source

|

| Record name | 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |

CAS RN |

924830-53-5 |

Source

|

| Record name | 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)

![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)